1-Azidonaphthalene

Vue d'ensemble

Description

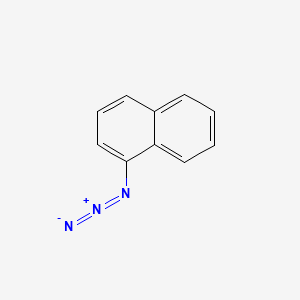

1-Azidonaphthalene, also known as α-Naphthyl azide or 1-Naphthyl azide, is an organic compound with the molecular formula C₁₀H₇N₃. It is a derivative of naphthalene, where one of the hydrogen atoms is replaced by an azido group (-N₃).

Méthodes De Préparation

1-Azidonaphthalene can be synthesized through several methods. One common synthetic route involves the diazotization of 1-naphthylamine followed by the substitution of the diazonium group with an azido group. The reaction typically proceeds as follows:

Diazotization: 1-Naphthylamine is treated with a strong acid (such as hydrochloric acid) and sodium nitrite to form the diazonium salt.

Industrial production methods for this compound are similar but are optimized for larger-scale synthesis, ensuring higher yields and purity. These methods often involve continuous flow processes and advanced purification techniques to meet industrial standards.

Analyse Des Réactions Chimiques

Electrophilic Cyclization Reactions

1-Iodonaphthalene derivatives participate in hypervalent iodine-mediated cyclizations to form polycyclic structures.

Cyclization of Bishomoallylamides

In the presence of 1-iodonaphthalene and trifluoroacetic acid (TFA), bishomoallylamides undergo N-cyclization to yield pyrrolidine derivatives ( ).

Example:

Key Data:

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| 1-Iodonaphthalene | 49 | 16 |

| 1-Iodo-2,4-dimethoxybenzene | 68 | 24 |

Mechanism: Iodine(III) intermediates activate alkenes, facilitating nucleophilic attack by nitrogen ( ).

Cross-Coupling Reactions

1-Iodonaphthalene undergoes Suzuki-Miyaura and Negishi couplings to form biaryl or alkyl-aryl compounds.

Nickel-Catalyzed Cross-Coupling

Using a nickel catalyst (e.g., Ni(COD)₂ ), 1-iodonaphthalene reacts with Grignard reagents ( ):

Example:

Conditions: THF solvent, room temperature.

Yields:

| Grignard Reagent | Product | Yield (%) |

|---|---|---|

| MeMgBr | 1-Methylnaphthalene | 98 |

| EtMgBr | 1-Ethylnaphthalene | 30 |

Mechanism: Radical intermediates form via single-electron transfer (SET), followed by aryl-nickel coupling ( ).

Radical Reactions

1-Iodonaphthalene generates 1-naphthyl radicals under shockwave conditions, which react with acetylene to form polyaromatic hydrocarbons ( ).

Shock Tube Study:

Conditions: 950–1200 K, single-pulse shock tube.

Product Distribution:

-

Acenaphthylene: 60–75%

-

Naphthalene: 20–35%

Kinetics: Rate constants calculated via transition state theory (TST) align with experimental yields ( ).

Nucleophilic Substitution

The iodine atom in 1-iodonaphthalene-2-acetic acid is replaced in SN2 reactions with nucleophiles (e.g., hydroxide, amines) ().

Example:

Conditions: Aqueous ethanol, reflux.

Applications De Recherche Scientifique

1-Azidonaphthalene has several scientific research applications:

Mécanisme D'action

The mechanism of action of 1-Azidonaphthalene primarily involves the reactivity of the azido group. The azido group is highly reactive and can undergo various transformations, such as reduction, cycloaddition, and substitution. These reactions often proceed through the formation of reactive intermediates, such as nitrenes, which can further react with other molecules to form the desired products .

Comparaison Avec Des Composés Similaires

1-Azidonaphthalene can be compared with other azido-substituted aromatic compounds, such as:

2-Azidonaphthalene: Similar to this compound but with the azido group at the 2-position.

This compound is unique due to its naphthalene backbone, which provides additional stability and reactivity compared to other azido-substituted aromatic compounds .

Activité Biologique

1-Azidonaphthalene (AzNAP) is a hydrophobic compound that has garnered attention for its potential biological applications, particularly in the context of viral inactivation and protein labeling. This compound belongs to a class of azido compounds that can undergo photochemical reactions, making them useful in various biomedical research areas. This article explores the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and implications for future research.

This compound exhibits its biological activity primarily through photochemical activation. Upon exposure to ultraviolet (UV) light, AzNAP converts into a reactive nitrene species, which can covalently bond to proteins within biological membranes. This process allows for selective labeling and inactivation of viral particles.

Key Mechanisms:

- Photolysis : The azide group undergoes photolysis when exposed to UV light, generating reactive intermediates that can interact with cellular components.

- Covalent Bonding : The reactive nitrene formed can bind to amino acid side chains in proteins, leading to modifications that can alter protein function or stability.

- Reactive Oxygen Species (ROS) Generation : Prolonged UV exposure can lead to the production of ROS, which further modifies proteins and can enhance viral inactivation.

Experimental Findings

Several studies have investigated the biological activity of this compound, particularly its efficacy in inactivating viruses such as HIV-1.

Study Overview

A notable study analyzed various hydrophobic azido compounds, including AzNAP, for their ability to inactivate HIV-1. The results indicated that treatment with AzNAP followed by UVA irradiation resulted in complete viral inactivation while preserving the integrity of surface antigens necessary for vaccine development .

Table 1: Summary of Viral Inactivation Studies

| Compound | Viral Target | UVA Exposure Time | Inactivation Result |

|---|---|---|---|

| This compound | HIV-1 | 2 minutes | Complete inactivation |

| 5-Diazidonaphthalene | HIV-1 | 2 minutes | Complete inactivation |

| Non-azido controls | HIV-1 | 2 minutes | No effect |

Case Studies

- HIV-1 Inactivation : In a study published in Photochemistry and Photobiology, AzNAP was shown to effectively inactivate HIV-1 upon UVA irradiation. The mechanism involved the formation of covalent bonds between AzNAP and viral proteins, leading to structural changes that inhibited infectivity .

- Protein Labeling : Another investigation focused on the use of AzNAP for labeling membrane proteins. The study demonstrated that AzNAP could partition into lipid bilayers and label transmembrane proteins upon UV activation, providing insights into protein localization and function .

Implications for Future Research

The unique properties of this compound suggest several avenues for future research:

- Vaccine Development : The ability of AzNAP to inactivate viruses while preserving antigenic structures presents opportunities for developing safer vaccine preparations.

- Bioconjugation Techniques : The selective labeling capabilities of AzNAP could be harnessed for tracking proteins within cells or for targeted drug delivery systems.

- Photomedicine : Expanding the use of azido compounds in photomedicine could lead to novel therapeutic strategies for treating viral infections or cancer.

Propriétés

IUPAC Name |

1-azidonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-13-12-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYISGPFBRUIUNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80988913 | |

| Record name | 1-Azidonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80988913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6921-40-0 | |

| Record name | 1-Azidonaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6921-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 1-azido- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006921400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Azidonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80988913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.